(4-Nitrophenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone
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Overview
Description
1,3,3-TRIMETHYL-6-(4-NITROBENZOYL)-6-AZABICYCLO[321]OCTANE is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-TRIMETHYL-6-(4-NITROBENZOYL)-6-AZABICYCLO[3.2.1]OCTANE typically involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by cyclopropane ring opening . This method is efficient and allows for the construction of the bicyclic skeleton with high regioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
1,3,3-TRIMETHYL-6-(4-NITROBENZOYL)-6-AZABICYCLO[3.2.1]OCTANE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in diethyl ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
1,3,3-TRIMETHYL-6-(4-NITROBENZOYL)-6-AZABICYCLO[3.2.1]OCTANE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1,3,3-TRIMETHYL-6-(4-NITROBENZOYL)-6-AZABICYCLO[3.2.1]OCTANE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
8-Oxabicyclo[3.2.1]octane: Shares a similar bicyclic structure but differs in functional groups and reactivity.
3-Azabicyclo[3.3.1]nonane: Another bicyclic compound with distinct chemical properties and applications.
Uniqueness
1,3,3-TRIMETHYL-6-(4-NITROBENZOYL)-6-AZABICYCLO[3.2.1]OCTANE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications.
Properties
CAS No. |
88502-95-8 |
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Molecular Formula |
C17H22N2O3 |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
(4-nitrophenyl)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone |
InChI |
InChI=1S/C17H22N2O3/c1-16(2)8-14-9-17(3,10-16)11-18(14)15(20)12-4-6-13(7-5-12)19(21)22/h4-7,14H,8-11H2,1-3H3 |
InChI Key |
JCIJVASDCBGDOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C)C |
Origin of Product |
United States |
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